

An In-depth Technical Guide to the Discovery and Development of Foscarbidopa

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Compound of Interest		
Compound Name:	Foscarbidopa	
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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Foscarbidopa, in combination with foslevodopa, represents a significant advancement in the management of advanced Parkinson's disease. Developed by AbbVie under the brand name Vyalev™ (formerly ABBV-951), this innovative formulation provides a continuous subcutaneous infusion of levodopa and carbidopa prodrugs.[1][2][3] This approach is designed to maintain stable plasma concentrations of levodopa, thereby mitigating the motor fluctuations often experienced by patients on oral carbidopa/levodopa therapy.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of foscarbidopa, with a focus on the scientific and technical details relevant to researchers and drug development professionals.

Introduction: The Unmet Need in Parkinson's Disease Management

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Levodopa, a precursor to dopamine, remains the cornerstone of symptomatic treatment. However, long-term oral administration of levodopa is often complicated by the development of motor fluctuations, including "on" time (periods of good motor control) and "off" time (periods of poor motor control), as well as



dyskinesias. These complications are largely attributed to the pulsatile stimulation of dopamine receptors resulting from the fluctuating plasma concentrations of oral levodopa.

The development of **foscarbidopa**, a soluble prodrug of carbidopa, in combination with foslevodopa, a soluble prodrug of levodopa, was driven by the need for a continuous drug delivery system to provide more stable plasma levodopa levels. This approach aims to mimic the continuous dopaminergic stimulation of the healthy brain, thereby reducing motor fluctuations and improving the quality of life for patients with advanced Parkinson's disease.

The Discovery of Foscarbidopa: A Prodrug Approach

The primary challenge in developing a subcutaneous infusion of carbidopa and levodopa is their limited aqueous solubility at a physiologically compatible pH. To overcome this, a prodrug strategy was employed. **Foscarbidopa** is the 4'-monophosphate ester of carbidopa. This phosphorylation dramatically increases the water solubility of the molecule, making it suitable for a concentrated, small-volume subcutaneous formulation.

Synthesis of Foscarbidopa

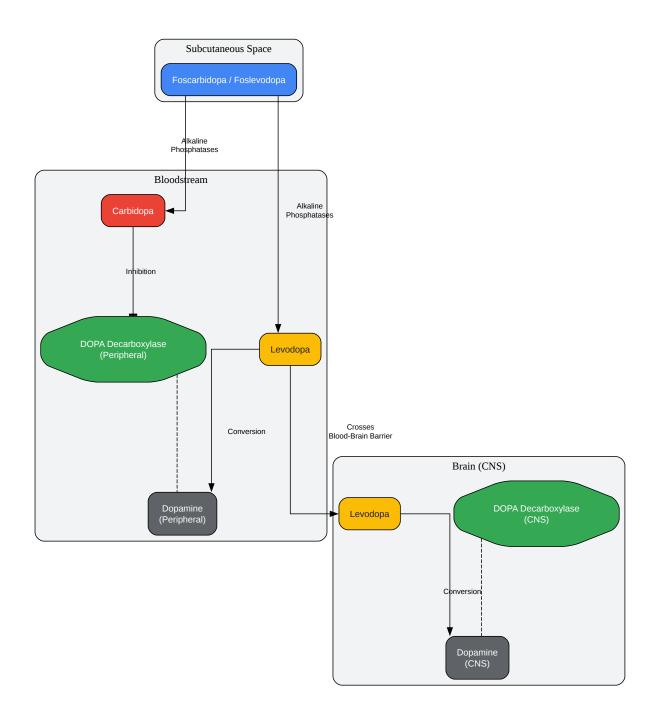
The synthesis of **foscarbidopa** is a multi-step process that involves the protection of reactive functional groups, phosphorylation, and subsequent deprotection. A key step in the synthesis of the chiral hydrazine moiety is an enantioselective hydrazination following a Mizoroki-Heck reaction. While the precise, industrial-scale synthesis protocol is proprietary, the key transformations reported in the scientific literature include:

- Mizoroki-Heck reaction: This cross-coupling reaction is used to form a key carbon-carbon bond in the precursor molecule.
- Enantioselective hydrazination: This step introduces the chiral center with the hydrazine group, which is crucial for the molecule's biological activity.

Mechanism of Action

Foscarbidopa itself is pharmacologically inactive. Its therapeutic effect is dependent on its invivo conversion to carbidopa.





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Figure 1: Mechanism of Action of Foscarbidopa/Foslevodopa.



Following subcutaneous infusion, **foscarbidopa** and foslevodopa are absorbed into the systemic circulation where they are rapidly converted to their active forms, carbidopa and levodopa, respectively, by ubiquitous alkaline phosphatases.

Carbidopa is an inhibitor of DOPA decarboxylase (DDC), an enzyme responsible for the conversion of levodopa to dopamine. By inhibiting DDC in the peripheral circulation, carbidopa prevents the premature conversion of levodopa to dopamine outside of the central nervous system (CNS). This has two important consequences:

- Increased Bioavailability of Levodopa in the CNS: By preventing its peripheral metabolism, more levodopa is able to cross the blood-brain barrier and reach its site of action in the brain.
- Reduced Peripheral Side Effects: The peripheral conversion of levodopa to dopamine is associated with side effects such as nausea and vomiting. By inhibiting this process, carbidopa reduces the incidence and severity of these adverse effects.

Once in the brain, levodopa is converted to dopamine by DDC, replenishing the depleted dopamine levels and alleviating the motor symptoms of Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of **foscarbidopa** is intrinsically linked to its co-formulation with foslevodopa. The key objective of this formulation is to achieve and maintain stable plasma concentrations of levodopa.

Preclinical and Phase 1 Studies

Initial preclinical studies and Phase 1 clinical trials in healthy volunteers demonstrated that continuous subcutaneous infusion of foslevodopa/**foscarbidopa** resulted in stable plasma concentrations of both levodopa and carbidopa. These studies were crucial in establishing the feasibility of this approach and informing the dosing regimens for later-phase trials.

Table 1: Summary of a Phase 1 Pharmacokinetic Study in Healthy Volunteers



Parameter	Value	Reference
Study Design	Single ascending dose, single- blind	
Participants	28 adult male and female subjects	
Administration	Abdominal subcutaneous infusion over 72 hours	
Key Finding	Rapid attainment of steady- state levodopa exposure with minimal fluctuations.	_
Average Steady-State Exposure (Levodopa)	747-4660 ng/mL	_

Bolus Dosing

To achieve therapeutic levodopa concentrations more rapidly, the use of a subcutaneous bolus dose of foslevodopa/foscarbidopa followed by continuous infusion has been investigated.

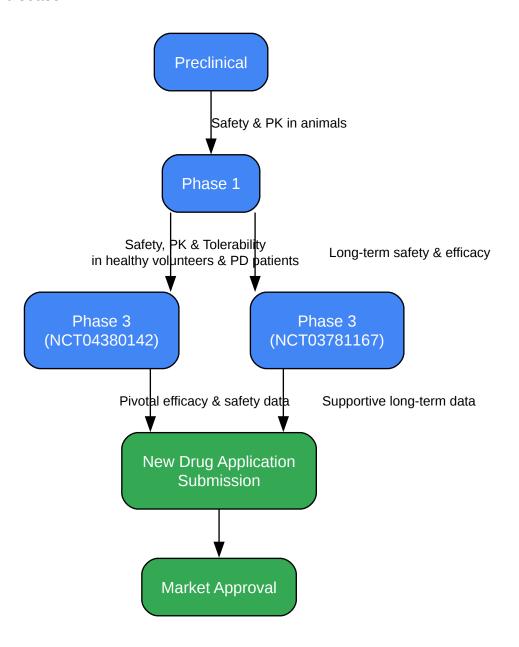
Table 2: Pharmacokinetics of a Single 200 mg Subcutaneous Bolus Dose

Parameter	Median Value	Reference
Time to Maximum Concentration (Tmax) of Levodopa	1.3 hours	
Time to Maximum Concentration (Tmax) of Carbidopa	1.5 hours	
Time to Steady State (with initial bolus)	~2 hours	-

Clinical Development



The clinical development program for foslevodopa/**foscarbidopa** has involved several key studies designed to evaluate its efficacy, safety, and tolerability in patients with advanced Parkinson's disease.



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Figure 2: Clinical Development Workflow of Foscarbidopa/Foslevodopa.

Phase 3 Clinical Trials

Two pivotal Phase 3 studies have provided the main body of evidence for the efficacy and safety of foslevodopa/**foscarbidopa**.



Table 3: Overview of Key Phase 3 Clinical Trials

Study Identifier	Study Design	Key Efficacy Endpoints	Key Findings	Reference
NCT04380142	12-week, randomized, double-blind, double-dummy, active-controlled	Change from baseline in "On" time without troublesome dyskinesia; Change from baseline in "Off" time	Statistically significant increase in "On" time without troublesome dyskinesia and decrease in "Off" time compared to oral carbidopa/levodo pa.	
NCT03781167	52-week, open- label, single-arm	Safety and tolerability	Favorable long- term safety and efficacy profile; sustained improvement in motor fluctuations.	

Efficacy Data

The primary efficacy endpoint in the pivotal NCT04380142 study was the change from baseline in "On" time without troublesome dyskinesia.

Table 4: Efficacy Results from the NCT04380142 Study (12 Weeks)



Endpoint	Foslevodopa/F oscarbidopa Group	Oral Carbidopa/Lev odopa Group	p-value	Reference
Change in "On" time without troublesome dyskinesia (hours)	+2.72	+0.97	<0.05	
Change in "Off" time (hours)	-2.75	-0.96	<0.05	_

The open-label NCT03781167 study demonstrated sustained efficacy over 52 weeks.

Table 5: Efficacy Results from the NCT03781167 Study (52 Weeks)

Endpoint	Mean Change from Baseline	Reference
Change in "On" time without troublesome dyskinesia (hours)	+3.8	
Change in "Off" time (hours)	-3.5	
Patients with morning akinesia	Decrease from 77.7% to 27.8%	•

Safety and Tolerability

The most common adverse events associated with foslevodopa/**foscarbidopa** are infusion site reactions.

Table 6: Common Adverse Events in the NCT03781167 Study



Adverse Event	Incidence (%)	Reference
Infusion site erythema	92.4 (most common AE)	
Infusion site nodule	N/A	
Infusion site cellulitis	N/A	-
Infusion site edema	N/A	-

Experimental Protocols General Clinical Trial Methodology (NCT04380142)

- Study Design: This was a Phase 3, randomized, double-blind, double-dummy, parallel-group, active-controlled, multicenter study.
- Participants: Approximately 130 adult participants with advanced Parkinson's disease whose motor fluctuations were inadequately controlled by their current medications.
- Randomization: Participants were randomized in a 1:1 ratio to one of two treatment arms.
- Treatment Arms:
 - 24-hour/day continuous subcutaneous infusion of foslevodopa/foscarbidopa plus oral placebo capsules.
 - 24-hour/day continuous subcutaneous infusion of placebo solution plus oral encapsulated carbidopa/levodopa immediate-release tablets.
- Duration: 12 weeks.
- Dosing: The starting continuous infusion rate was calculated based on the participant's stabilized oral carbidopa/levodopa dose. A loading dose could be administered on Day 1.
- Outcome Measures: Efficacy was assessed using a home diary to record "On" and "Off" times. Safety and tolerability were monitored through the recording of adverse events.

Pharmacokinetic Analysis Methodology



- Sample Collection: Serial plasma samples were collected from participants at specified time points.
- Analytical Method: Plasma concentrations of levodopa and carbidopa were quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- Data Analysis: Pharmacokinetic parameters, such as area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), were calculated using noncompartmental methods.

Conclusion and Future Directions

Foscarbidopa, as a key component of the foslevodopa/**foscarbidopa** subcutaneous infusion system, represents a significant therapeutic advance for patients with advanced Parkinson's disease. The prodrug approach has successfully overcome the solubility limitations of carbidopa and levodopa, enabling the development of a continuous delivery system that provides stable plasma concentrations and improved motor control. The robust clinical trial data have demonstrated both the efficacy and a manageable safety profile of this therapy.

Future research may focus on further optimizing the delivery system, exploring the long-term effects of continuous dopaminergic stimulation on disease progression, and identifying patient populations who are most likely to benefit from this innovative treatment. The development of **foscarbidopa** serves as an excellent case study in the power of innovative drug formulation and delivery to address unmet needs in chronic disease management.

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